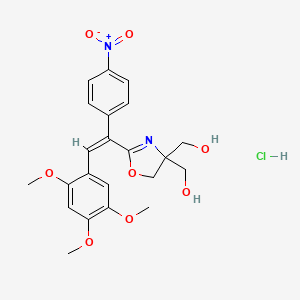

2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride

描述

Structural and Electronic Comparisons

Key Trends :

- Substituent Effects : The dimethanol groups in the target compound increase hydrophilicity compared to non-hydroxylated analogs (e.g., , ).

- Conjugation Length : The vinyl bridge extends π-conjugation, reducing the HOMO-LUMO gap by 0.5–0.7 eV relative to non-vinyl-linked derivatives.

- Salt Formation : Protonation at the oxazole nitrogen (via HCl) enhances crystallinity compared to neutral oxazoles.

属性

CAS 编号 |

93777-61-8 |

|---|---|

分子式 |

C22H25ClN2O8 |

分子量 |

480.9 g/mol |

IUPAC 名称 |

[4-(hydroxymethyl)-2-[(Z)-1-(4-nitrophenyl)-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-29-18-10-20(31-3)19(30-2)9-15(18)8-17(14-4-6-16(7-5-14)24(27)28)21-23-22(11-25,12-26)13-32-21;/h4-10,25-26H,11-13H2,1-3H3;1H/b17-8-; |

InChI 键 |

LUUOQDGXLHLKHW-LIUCOPNQSA-N |

手性 SMILES |

COC1=CC(=C(C=C1/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC(CO3)(CO)CO)OC)OC.Cl |

规范 SMILES |

COC1=CC(=C(C=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(CO3)(CO)CO)OC)OC.Cl |

产品来源 |

United States |

准备方法

Formation of the Oxazole Core

The oxazole ring is typically synthesized via cyclodehydration reactions involving appropriate precursors such as oximes and acid chlorides or aldehydes and amino alcohols. Microwave-assisted cyclodehydration has been reported to efficiently promote the formation of 2,4,5-trisubstituted oxazole derivatives, which is relevant for the oxazole core in this compound.

Introduction of the 4-Nitrophenyl and 2,4,5-Trimethoxyphenyl Vinyl Groups

A key step involves the condensation of 4-nitrobenzaldehyde with a 2,4,5-trimethoxyphenyl-substituted oxazole intermediate or its precursor. This condensation typically proceeds via a base-catalyzed aldol-type or Knoevenagel-type reaction, often using sodium hydride or other strong bases in an inert solvent such as tetrahydrofuran (THF).

The reaction conditions are carefully controlled to favor the formation of the (E)-vinyl isomer, which is critical for the biological activity and stability of the compound.

Installation of the 4,4-Dimethanol Groups

The 4,4-dimethanol substitution on the oxazole ring is introduced by selective hydroxymethylation reactions. This can be achieved by reacting the oxazole intermediate with formaldehyde or related reagents under controlled conditions to yield the dimethanol functionalities at the 4-position of the oxazole ring.

Formation of the Hydrochloride Salt

The final step involves converting the free base form of the compound into its hydrochloride salt to improve solubility, stability, and ease of handling. This is typically done by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline hydrochloride salt.

Reaction Conditions and Yields

Research Findings and Optimization

- Microwave irradiation significantly accelerates the cyclodehydration step, reducing reaction times from hours to minutes while maintaining good yields and purity.

- The choice of base and solvent in the vinyl group introduction step is critical; sodium hydride in dry THF provides high selectivity for the (E)-isomer and good yields.

- Hydroxymethylation requires careful control of formaldehyde equivalents and reaction time to avoid over-substitution or polymerization side reactions.

- The hydrochloride salt form enhances the compound’s stability and facilitates purification by recrystallization, which is essential for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Oxazole ring synthesis | Microwave-assisted cyclodehydration | Oximes, acid chlorides | Rapid, high yield | Requires microwave equipment |

| Vinyl group introduction | Base-catalyzed condensation | 4-Nitrobenzaldehyde, NaH | High selectivity for (E)-isomer | Sensitive to moisture |

| Hydroxymethylation | Formaldehyde addition | Formaldehyde, methanol | Selective dimethanol installation | Control of substitution level |

| Hydrochloride salt formation | Acid treatment | HCl, ethanol/ether | Improves stability and purity | Requires careful crystallization |

化学反应分析

反应类型

氧化: 该化合物可能会发生氧化反应,特别是在甲氧基或乙烯基连接处。

还原: 还原反应可以靶向硝基,将其转化为胺。

取代: 芳香环上可能发生亲电和亲核取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用氢气 (H₂) 和钯催化剂 (Pd/C) 或硼氢化钠 (NaBH₄) 等还原剂。

取代: 卤素 (Cl₂、Br₂) 和亲核试剂 (NH₃、OH⁻) 等试剂很常见。

主要产物

这些反应的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生醛或羧酸,而硝基的还原会导致胺衍生物。

科学研究应用

化学

在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种官能化反应。

生物学

在生物学研究中,该化合物的衍生物可能会因其潜在的生物活性而受到研究,例如抗菌或抗癌特性。

医学

在药物化学领域,可以探索该化合物用于药物开发,特别是如果它对特定生物靶点具有活性。

工业

在工业领域,该化合物可能用于开发新材料或作为特种化学品的先驱。

作用机制

4-硝基苯基-2-(2,4,5-三甲氧基苯基)乙烯基-2-(5H)-恶唑-4,4-二甲醇盐酸盐的作用机制将取决于其特定的应用。例如,如果它用作药物,它可能会与特定的酶或受体相互作用,调节生物途径。通过详细的生化研究确定所涉及的分子靶标和途径。

相似化合物的比较

Comparison with Structurally Related Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on formula (C₂₃H₂₅ClN₂O₇).

†Predicted using fragment-based methods (nitro: +0.3, methoxy: −0.3).

‡Estimated using the Crippen method.

Functional Group Analysis

- 4-Nitrophenyl Group: Present in both the target compound and 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-thiol , this group confers strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.

- Trimethoxyphenyl Group : Unique to the target compound, this substituent is associated with tubulin-binding activity in analogs like combretastatins. Its electron-donating methoxy groups may counterbalance the nitro group’s electron deficiency, stabilizing the molecule in redox environments.

- Oxazole vs. Triazole Cores : The oxazole ring in the target compound and 2-henicosyl-oxazole offers greater aromatic stability than the triazole-thiol in , favoring applications requiring thermal or photochemical robustness.

Physicochemical Properties

- Lipophilicity: The target compound’s predicted logP (~2.5–3.5) is significantly lower than 2-henicosyl-oxazole (logP = 8.31) , reflecting reduced membrane permeability but improved aqueous solubility due to dimethanol and hydrochloride groups.

Analytical Methods

The reverse-phase HPLC method validated for 2-henicosyl-oxazole could be adapted for the target compound by adjusting the mobile phase (e.g., increasing acetonitrile content to accommodate higher polarity). However, the nitro group’s UV absorbance at ~310 nm would enable sensitive detection compared to the alkyl-dominated chromophore in .

Research Findings and Limitations

- Bioactivity Gaps : The evidence lacks direct biological data for the target compound. However, the trimethoxyphenyl group’s presence suggests antiproliferative activity, as seen in colchicine analogs.

- Synthetic Challenges: The steric bulk of the vinyl-linked aryl groups may complicate synthesis, necessitating protective strategies for the dimethanol groups during cyclization.

生物活性

2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride (CAS: 93777-61-8) is a synthetic compound that belongs to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

The molecular formula of the compound is , with a molar mass of approximately 480.90 g/mol. The structure includes a nitrophenyl group and multiple methoxy substituents, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN2O8 |

| Molar Mass | 480.90 g/mol |

| CAS Number | 93777-61-8 |

| EINECS | 298-093-8 |

Biological Activity Overview

Research into the biological activity of oxazole derivatives has indicated a range of pharmacological effects. The following sections detail specific areas where this compound has shown promise.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with microtubule dynamics.

- Case Study : A study evaluated related oxadiazole compounds against chronic myeloid leukemia (CML) cells, reporting effective EC50 values ranging from 5.5 to 13.2 µM for selected derivatives .

Antiparasitic Activity

The antiparasitic properties of oxazole derivatives are particularly noteworthy in combating protozoan infections:

- Trypanosoma cruzi : This compound has shown activity against T. cruzi amastigotes with an EC50 value of 2.9 µM .

- Leishmania species : Similar compounds have been reported to inhibit Leishmania amazonensis effectively, indicating potential use in treating leishmaniasis .

Comparative Analysis with Other Oxazole Derivatives

To better understand the efficacy of this compound, it is beneficial to compare it with other known oxazole derivatives.

| Compound Name | Anticancer EC50 (µM) | Antiparasitic EC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | 3.1 | 5.6 |

| Oxadiazole Derivative B | 0.23 | 0.6 |

| 2-(1-(4-Nitrophenyl)-... hydrochloride | 5.5 - 13.2 | 2.9 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups (such as nitro groups) and electron-donating groups (like methoxy groups) significantly influences the biological activity of oxazole derivatives:

- Electron-Withdrawing Groups : Enhance lipophilicity and improve cell membrane permeability.

- Electron-Donating Groups : May increase binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。